5-{[1,3-DIOXO-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
The compound 5-{[1,3-DIOXO-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic molecule featuring multiple heterocyclic rings. It is characterized by the presence of isoindole and pyridine moieties, which are known for their significant roles in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1,3-DIOXO-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the condensation of pyridine derivatives with isoindole intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-{[1,3-DIOXO-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
5-{[1,3-DIOXO-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[1,3-DIOXO-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,5′- [1,4-Phenylenebis (oxy)]bis (2-benzofuran-1,3-dione)
- 5- [3- (1,3-dioxo-2-benzofuran-5-yl)phenyl]-2-benzofuran-1,3-dione
Uniqueness
Compared to similar compounds, 5-{[1,3-DIOXO-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of isoindole and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(1,3-dioxo-2-pyridin-3-ylisoindol-5-yl)oxy-2-pyridin-3-ylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14N4O5/c31-23-19-7-5-17(11-21(19)25(33)29(23)15-3-1-9-27-13-15)35-18-6-8-20-22(12-18)26(34)30(24(20)32)16-4-2-10-28-14-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPULFBJFPBSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CN=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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